3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butylamine, p-tolylhydrazine, and an appropriate carbonyl compound (such as tert-butyl isocyanate) to form the pyrazole ring. The subsequent addition of hydrochloric acid yields the hydrochloride salt .
Molecular Structure Analysis
The molecular structure consists of a pyrazole ring with a tert-butyl group, a p-tolyl group, and an amino group attached. The tert-butyl and p-tolyl substituents contribute to its steric and electronic properties .
Chemical Reactions Analysis
- Protodeboronation : It can undergo protodeboronation reactions with boronic esters .
- C–P(iii) Cross-Coupling : It reacts with aryl or heteroaryl halides in the presence of Pd(OAc)2/DPPF catalysts to form P-chiral (aryl-) and (heteroaryl)-(tert-butyl)methylphosphines .
Physical And Chemical Properties Analysis
Scientific Research Applications
Pyrazole Protecting Group
3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride is explored as a protective group in pyrazole chemistry. Pollock and Cole (2014) discuss its use in the preparation of various pyrazole derivatives, highlighting the importance of pyrazole protection, single-step preparation, and safe waste disposal methods in organic synthesis (Pollock & Cole, 2014).
Synthesis Methodologies
Diana Becerra and colleagues (2021) report an efficient one-pot synthesis method for a derivative of 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride, emphasizing its operational ease and short reaction time, which is significant in the synthesis of valuable pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).
Catalysis in Polymerization
Matiwane, Obuah, and Darkwa (2020) explored zinc complexes derived from pyrazolyl compounds, including derivatives of 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride, as catalysts for copolymerization processes. This highlights its potential use in polymer chemistry and material science applications (Matiwane, Obuah, & Darkwa, 2020).
NMR Spectroscopy and Reactivity
The reactivity and NMR spectroscopic properties of compounds related to 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride have been studied by Herberhold et al. (1997). This research provides insights into the molecular interactions and reactivity of these compounds, crucial for further chemical applications (Herberhold, Tröbs, Zhou, & Wrackmeyer, 1997).
Regioselectivity and Reaction Media
A study by Martins et al. (2012) focuses on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, related to the main compound, to understand the impact of reaction media on regioselectivity. This research is relevant to enhancing the efficiency of pyrazole synthesis (Martins et al., 2012).
Safety And Hazards
properties
IUPAC Name |
5-tert-butyl-2-(4-methylphenyl)pyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c1-10-5-7-11(8-6-10)17-13(15)9-12(16-17)14(2,3)4;/h5-9H,15H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHVHZRMWCZFFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475358 | |
Record name | 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride | |
CAS RN |
317806-86-3 | |
Record name | 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-aminehydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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